molecular formula C30H27BrN2O2 B1457393 N-Didesmethyl bedaquiline CAS No. 955404-04-3

N-Didesmethyl bedaquiline

Katalognummer B1457393
CAS-Nummer: 955404-04-3
Molekulargewicht: 527.4 g/mol
InChI-Schlüssel: NJEYEDSQSKSUQT-PQHLKRTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Didesmethyl bedaquiline is a compound with the molecular formula C30H27BrN2O2 . It is closely related to bedaquiline, a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .


Molecular Structure Analysis

The molecular structure of N-Didesmethyl bedaquiline is characterized by a molecular weight of 527.4 g/mol . The exact mass is 526.125610 Da . The compound’s structure includes a bromine atom, two nitrogen atoms, two oxygen atoms, and multiple carbon and hydrogen atoms .


Chemical Reactions Analysis

Bedaquiline, a closely related compound, undergoes N-demethylation via the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is a major pathway in bedaquiline metabolism . It is reasonable to assume that N-Didesmethyl bedaquiline may undergo similar metabolic reactions, but specific studies on this compound are not available in the retrieved literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Didesmethyl bedaquiline include a molecular weight of 527.4 g/mol, an exact mass of 526.125610 Da, and a molecular formula of C30H27BrN2O2 . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Interactions

N-Didesmethyl bedaquiline, a derivative of bedaquiline, plays a significant role in understanding the drug's metabolic pathways. Bedaquiline undergoes N-demethylation primarily via the CYP3A4 enzyme, and enzymes CYP2C8 and CYP2C19 also contribute to this process. This knowledge is crucial for predicting and preventing drug-drug interactions and adverse drug reactions associated with bedaquiline (Liu et al., 2014).

Pharmacokinetic Profile and Drug-Drug Interactions

The pharmacokinetic properties of bedaquiline, including N-didesmethyl bedaquiline, have been studied to understand its interactions with other drugs. This research is vital for optimizing treatment regimens for multidrug-resistant tuberculosis (TB), especially in the context of potential interactions with anti-TB drugs and antiretroviral agents (van Heeswijk et al., 2014).

Chemoinformatics and Molecular Modelling

N-Didesmethyl bedaquiline's structure has been investigated through chemoinformatics and molecular modelling to address toxicity concerns like cardiac, hepatic, and phospholipidosis issues. This approach involves optimizing the structure of bedaquiline to minimize these toxicities, providing insights into developing safer anti-TB drugs (Girase et al., 2022).

Mechanism of Action and Resistance

Research into the mechanism of action and the emergence of resistance against bedaquiline, including its derivatives like N-didesmethyl bedaquiline, is crucial. Understanding mutations within specific genes that confer resistance is key to developing strategies to delay resistance acquisition and enhance the effectiveness of bedaquiline-based treatments (Nguyen et al., 2018).

Clinical Applications in Tuberculosis Treatment

Studies have examined the effectiveness and safety of bedaquiline-containing regimens in treating multidrug-resistant and extensively drug-resistant TB. Insights from these studies are essential for evaluating the clinical applications of N-didesmethyl bedaquiline as a component of these regimens (Borisov et al., 2017).

Bedaquiline in Non-TB Applications

Interestingly, bedaquiline has also been explored for its anti-cancer activity, specifically against cancer stem-like cells (CSCs). This research opens potential new avenues for the application of N-didesmethyl bedaquiline in non-TB related treatments (Fiorillo et al., 2016).

Wirkmechanismus

Bedaquiline inhibits ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity . Two mechanisms of action of bedaquiline are broadly accepted. A direct mechanism involves bedaquiline binding to the enzyme’s c-ring to block its rotation, thus inhibiting ATP synthesis in the enzyme’s catalytic α3β3-headpiece . It is likely that N-Didesmethyl bedaquiline shares a similar mechanism of action, but specific studies confirming this are not available in the retrieved literature.

Zukünftige Richtungen

The development of drug-resistant tuberculosis (TB) is a major threat worldwide. Bedaquiline has been approved for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) as part of combination therapy in adults . Future strategic choices in the clinical development of bedaquiline should be guided by the need to generate high-quality evidence and ultimately improve outcomes of tuberculosis treatment, while preventing the emergence of drug resistance . It is likely that N-Didesmethyl bedaquiline, being closely related to bedaquiline, may also play a role in future strategies for treating drug-resistant TB.

Eigenschaften

IUPAC Name

(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYEDSQSKSUQT-PQHLKRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Didesmethyl bedaquiline

CAS RN

955404-04-3
Record name N-Didesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DIDESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Didesmethyl bedaquiline
Reactant of Route 2
N-Didesmethyl bedaquiline
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl bedaquiline
Reactant of Route 4
N-Didesmethyl bedaquiline
Reactant of Route 5
N-Didesmethyl bedaquiline
Reactant of Route 6
N-Didesmethyl bedaquiline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.